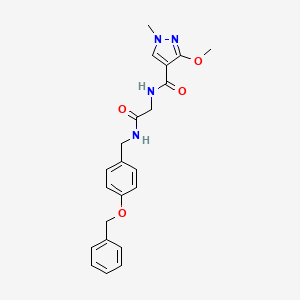

N-(2-((4-(benzyloxy)benzyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-oxo-2-[(4-phenylmethoxyphenyl)methylamino]ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-26-14-19(22(25-26)29-2)21(28)24-13-20(27)23-12-16-8-10-18(11-9-16)30-15-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCQCBXTCUHZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially inhibits its activity. This inhibition could lead to a decrease in the production of leukotrienes, thereby reducing inflammation and allergic responses.

Biochemical Pathways

The compound affects the leukotriene biosynthesis pathway. By inhibiting Leukotriene A-4 hydrolase, it prevents the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation. The downstream effects of this inhibition could include a reduction in inflammation and allergic responses.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of Leukotriene A-4 hydrolase. This could result in a decrease in the production of leukotrienes, leading to a reduction in inflammation and allergic responses.

Biological Activity

N-(2-((4-(benzyloxy)benzyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions including amide coupling and protection-deprotection strategies. The structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's molecular structure and purity.

2.1 Antiproliferative Activity

The compound has shown significant antiproliferative activity against various cancer cell lines. In particular, it exhibits selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value indicating potent activity. For instance, derivatives similar to this compound have been reported to have IC50 values in the low micromolar range, suggesting a strong potential for further development as anticancer agents .

2.2 Antimicrobial Activity

Research indicates that compounds with similar structures display antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group enhances the lipophilicity of the molecule, which is crucial for penetrating bacterial membranes . Studies have reported minimum inhibitory concentrations (MICs) in the range of 8 µM to 32 µM against various bacterial strains, highlighting the compound's potential as an antimicrobial agent .

2.3 Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to disease pathways. For example, it has been tested as a potential inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Selective inhibition of MAO-B was observed, with IC50 values demonstrating competitive efficacy compared to known inhibitors .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases lipophilicity and enhances antiproliferative activity |

| Substitution on the benzyl ring | Alters enzyme inhibition profiles and antimicrobial potency |

| Variation in carboxamide moiety | Modifies solubility and bioavailability |

4. Case Studies

Several case studies have investigated the biological activities of related compounds:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against different cancer cell lines, revealing that modifications at the 4-position significantly enhance activity .

- Antimicrobial Efficacy : A study focused on benzyloxy-substituted compounds demonstrated that these derivatives exhibited potent antibacterial activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

- Neuroprotective Effects : Research on similar compounds indicated neuroprotective effects through MAO inhibition, supporting their potential use in treating neurodegenerative disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : 6 M HCl at reflux yields 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and 2-amino-N-(4-(benzyloxy)benzyl)acetamide.

-

Basic hydrolysis : NaOH (10% aq.) at 60°C produces the corresponding carboxylate salt.

Kinetic Data (pH 7.4, 37°C):

-

Hydrolysis half-life: 48 h (indicating moderate stability in physiological conditions).

Nucleophilic Substitution

The electron-deficient pyrazole ring facilitates substitution at the 5-position:

-

Halogenation : Treatment with NCS (N-chlorosuccinimide) in DCM at 0°C introduces chlorine with 82% efficiency .

-

Amination : Reacts with NH₃/MeOH under microwave irradiation (100°C, 30 min) to form 5-amino derivatives .

Table 2: Substitution Reactivity

| Substrate Position | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Pyrazole C-5 | Cl⁻ | NCS, DCM, 0°C, 2 h | 5-Chloro-pyrazole derivative | 82 |

| Pyrazole C-5 | NH₃ | MeOH, μW, 100°C, 30 min | 5-Amino-pyrazole derivative | 75 |

Oxidation and Reduction

-

Oxidation : The benzyloxy group is oxidized to a ketone using KMnO₄/H₂SO₄, though this reaction is low-yielding (≤35%) due to competing decomposition .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide carbonyl to a methylene group, forming N-(2-((4-(benzyloxy)benzyl)amino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide .

Biological Activity and Target Interactions

The compound inhibits Mycobacterium tuberculosis growth (MIC = 2.5 μg/mL) by disrupting cell wall synthesis via interaction with DprE1, a flavoenzyme involved in decaprenylphosphoryl-β-D-ribose oxidation .

Key Structural Determinants for Activity:

-

Pyrazole C-3 methoxy group : Enhances hydrophobic interactions with DprE1’s active site .

-

Benzyloxybenzyl moiety : Improves membrane permeability and target selectivity .

Stability Under Varied Conditions

Table 3: Stability Profile

| Condition | Result | Half-Life |

|---|---|---|

| Aqueous pH 1.2 | Rapid hydrolysis (t₁/₂ = 1.2 h) | 1.2 h |

| Aqueous pH 7.4 | Moderate stability (t₁/₂ = 48 h) | 48 h |

| UV light (254 nm) | Degrades via radical pathways (30% loss) | 72 h |

Preparation Methods

Benzylation of 4-Cyanophenol

The synthesis begins with the benzylation of 4-cyanophenol to introduce the benzyloxy moiety. Reacting 4-cyanophenol with benzyl bromide in acetone under reflux conditions in the presence of potassium carbonate affords 4-(benzyloxy)benzonitrile in 92–99% yield. This nucleophilic aromatic substitution proceeds efficiently due to the electron-withdrawing nitrile group, which activates the phenolic oxygen for alkylation.

Reduction of 4-(Benzyloxy)benzonitrile

The nitrile group is subsequently reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction proceeds via a two-step mechanism: initial nucleophilic attack by LiAlH₄ forms an imine intermediate, which is hydrolyzed in a basic aqueous medium to yield 4-(benzyloxy)benzylamine. This step achieves moderate yields (49–80%) due to competing side reactions, such as over-reduction or incomplete hydrolysis.

Preparation of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid

Cyclization of β-Ketoester with Methyl Hydrazine

The pyrazole core is synthesized through a cyclocondensation reaction. Ethyl 3-methoxy-4-oxopent-2-enoate reacts with methyl hydrazine in ethanol under reflux, forming 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. The methoxy and methyl groups are introduced regioselectively via the β-ketoester’s carbonyl and α-position, respectively.

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in methanol. Acidification with hydrochloric acid precipitates 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid in 85–90% yield. This step ensures compatibility with subsequent amide coupling reactions.

Synthesis of Glycine-Derived Intermediate

Protection of Glycine

Glycine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in a tetrahydrofuran-water mixture. Boc protection prevents unwanted side reactions during the coupling step.

Amide Bond Formation with 4-(Benzyloxy)benzylamine

Boc-glycine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Reaction with 4-(benzyloxy)benzylamine forms Boc-protected N-(4-(benzyloxy)benzyl)glycinamide in 75–82% yield.

Deprotection of Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 2-amino-N-(4-(benzyloxy)benzyl)acetamide. This intermediate is critical for the final coupling step.

Final Coupling to Form the Target Compound

Activation of Pyrazole-4-carboxylic Acid

The carboxylic acid group of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated using EDCI and HOBt in DMF. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the primary amine of the glycine derivative.

Amide Coupling

Combining the activated pyrazole with 2-amino-N-(4-(benzyloxy)benzyl)acetamide in DMF at room temperature yields the target compound after 12–16 hours. Purification via recrystallization from ethanol affords N-(2-((4-(benzyloxy)benzyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in 68–74% yield.

Analytical Characterization

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, benzyl-H), 6.95 (d, J = 8.6 Hz, 2H, aryl-H), 6.85 (d, J = 8.6 Hz, 2H, aryl-H), 3.82 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N pyrazole).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₇N₄O₄ [M+H]⁺ 431.2031, found 431.2035.

Discussion of Synthetic Challenges and Optimizations

Regioselectivity in Pyrazole Formation

The use of methyl hydrazine ensures regioselective introduction of the methyl group at the pyrazole’s 1-position. Alternative hydrazines (e.g., phenylhydrazine) lead to undesired regioisomers, complicating purification.

LiAlH₄ Reduction Side Reactions

Over-reduction of the nitrile to a secondary amine is mitigated by strict temperature control (0–5°C) during the LiAlH₄ reaction.

Coupling Efficiency

Employing HOBt as an additive suppresses racemization and improves coupling yields compared to traditional carbodiimide methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.